molecular formula C15H12F3N3O4 B2969826 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034601-00-6

3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2969826
CAS No.: 2034601-00-6
M. Wt: 355.273
InChI Key: FBGZOAZRWGMATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-oxadiazole derivative featuring two critical substituents:

  • Position 3: A pyrrolidine ring substituted with a 2H-1,3-benzodioxole-5-carbonyl group. The benzodioxole moiety is a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in bioactive molecules, often seen in pharmaceuticals and agrochemicals .
  • Position 5: A trifluoromethyl (-CF₃) group, which improves lipophilicity and resistance to oxidative degradation, commonly used to optimize pharmacokinetic properties .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O4/c16-15(17,18)14-19-12(20-25-14)9-3-4-21(6-9)13(22)8-1-2-10-11(5-8)24-7-23-10/h1-2,5,9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGZOAZRWGMATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the benzodioxole and pyrrolidine intermediates. These intermediates are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum catalysts for facilitating various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while reduction can lead to the formation of reduced benzodioxole or pyrrolidine derivatives.

Scientific Research Applications

3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name & Reference Core Structure Key Substituents Biological Activity/Applications
Target Compound 1,2,4-Oxadiazole 3-(Benzodioxole-carbonyl-pyrrolidinyl), 5-(trifluoromethyl) Not explicitly stated (structural inference)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-(Trifluoromethylphenyl), 5-(cyclopropyl-pyrazolyl) Unknown (structural similarity to agrochemicals)
Triazolothiadiazole Derivatives 1,2,4-Triazolo[3,4-b]thiadiazole Varied aryl/alkyl groups (e.g., methyl ethers, chloro substituents) Antiviral (e.g., against cucumber mosaic virus)
Fipronil Pyrazole 5-Amino, 4-(trifluoromethyl)sulfinyl, 2,6-dichloro-4-(trifluoromethyl)phenyl Broad-spectrum insecticide
5-{4-[(2H-1,3-Benzodioxol-5-yl)Methyl]Piperazin-1-yl}-1H-1,2,4-Triazol-3-amine 1H-1,2,4-Triazole Benzodioxolylmethyl-piperazine Unknown (potential CNS or antimicrobial target)

Key Insights from Comparisons

Core Structure Influence :

  • The 1,2,4-oxadiazole core in the target compound and provides rigidity and electronic stability, favoring interactions with hydrophobic enzyme pockets. However, the triazolothiadiazole core in offers enhanced hydrogen-bonding capacity, contributing to antiviral activity .
  • Benzodioxole-containing compounds (target compound, ) share metabolic resistance but differ in scaffold flexibility. The benzodioxole-carbonyl-pyrrolidine in the target compound may enable better membrane permeability than the piperazine-linked analog in .

Substituent Effects :

  • Trifluoromethyl Groups : Present in the target compound, , and fipronil (). In fipronil, the -CF₃ group enhances insecticidal activity by disrupting GABA receptors . This suggests the target compound’s -CF₃ may similarly optimize bioactivity.
  • Heterocyclic Linkers : The pyrrolidine-benzodioxole group in the target compound contrasts with ’s cyclopropyl-pyrazole. Pyrrolidine’s conformational flexibility may improve target engagement compared to cyclopropane’s rigidity .

Biological Activity Trends: Antiviral Potential: Triazolothiadiazoles in inhibit cucumber mosaic virus, but their activity depends on electron-withdrawing substituents (e.g., chloro groups). Agrochemical Likelihood: Fipronil’s pyrazole-trifluoromethyl motif () aligns with the target compound’s design, hinting at pesticidal applications if optimized for target specificity .

Biological Activity

The compound 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This molecule integrates a pyrrolidine ring, a benzodioxole moiety, and a trifluoromethyl-substituted oxadiazole, which may enhance its interaction with biological targets.

Structural Characteristics

The molecular formula of the compound is C15H12F3N3O4C_{15}H_{12}F_3N_3O_4 with a molecular weight of approximately 355.273 g/mol. The presence of the trifluoromethyl group is known to increase lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications .

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial properties against various pathogens. For instance, studies have indicated that similar oxadiazole-containing compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have shown that derivatives of oxadiazoles can inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cells such as MCF-7 and A549 .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of MRSA; MBC values around 2 μM for selected compounds
AnticancerInduces apoptosis in MCF-7 and A549 cell lines; IC50 values in micromolar range
Enzyme InhibitionInhibits specific enzymes related to cancer proliferation

The mechanism by which this compound exerts its biological effects is multifaceted. It is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. For example:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes that are crucial for the survival and proliferation of cancer cells.
  • Apoptosis Induction : Flow cytometry studies have indicated that the compound can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activation .

Case Studies

  • Anticancer Activity Against Leukemia : A study demonstrated that certain oxadiazole derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin against various leukemia cell lines. This indicates a promising potential for these compounds in treating hematological malignancies .
  • Synergistic Effects with Antibiotics : Another study highlighted the synergistic effect of oxadiazole derivatives when combined with conventional antibiotics against MRSA, suggesting a dual-action approach to combat resistant bacterial strains .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Pyrrolidine Functionalization: Introduce the 2H-1,3-benzodioxole-5-carbonyl group to pyrrolidine via acylation. Use coupling agents like EDCl/HOBt in DMF to activate the carboxylic acid (e.g., benzo[d][1,3]dioxole-5-carboxylic acid) for amide bond formation .

Oxadiazole Formation: Construct the 1,2,4-oxadiazole ring by cyclizing a nitrile precursor with hydroxylamine. For trifluoromethyl substitution, start with 5-(trifluoromethyl)-1H-pyrazole derivatives and employ K₂CO₃ as a base in DMF to facilitate nucleophilic substitution .

Coupling Steps: Link the pyrrolidine and oxadiazole moieties using Suzuki-Miyaura cross-coupling (with Pd(PPh₃)₄ catalyst) or nucleophilic aromatic substitution, depending on substituent reactivity .

Advanced: How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
  • Catalyst Tuning: Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling efficiency .
  • Temperature Control: Perform reactions under reflux (80–100°C) or microwave-assisted conditions to accelerate cyclization .
  • Analytical Monitoring: Use TLC and HPLC to track intermediate formation and purity. For example, reports yields >80% when using degassed DMF/water mixtures with boronic acid derivatives.

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies pyrrolidine protons (δ 2.5–3.5 ppm), benzodioxole aromatic signals (δ 6.0–7.0 ppm), and oxadiazole carbons (δ 160–170 ppm) .
  • Infrared Spectroscopy (IR): Confirm carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1550 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for trifluoromethyl groups .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, used HSQC to assign pyrrolidine methylene groups.
  • X-ray Crystallography: Resolve ambiguous stereochemistry. highlights crystallography for benzimidazole derivatives, applicable to oxadiazole analogs.
  • Computational Validation: Compare experimental NMR shifts with DFT-predicted values (Gaussian or ACD/Labs software) .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates to test inhibition of targets like cyclooxygenase (COX) or kinases. For CNS activity (anticipating benzodioxole’s neuroactivity), employ acetylcholinesterase inhibition assays .
  • Cell Viability (MTT Assay): Screen cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .

Advanced: How can molecular docking guide mechanism-of-action studies?

Methodological Answer:

  • Target Selection: Prioritize receptors with known affinity for benzodioxole (e.g., serotonin receptors) or oxadiazole (e.g., PARP inhibitors) .
  • Software Workflow: Use AutoDock Vina or Schrödinger Suite for docking. Generate ligand poses in the binding pocket and calculate binding energies (∆G).
  • Validation: Compare docking results with SAR data. validated pyrazole-carbothioamide derivatives against COX-2 via docking and IC₅₀ correlations.

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light/Thermal Stability: Expose to UV light (ICH Q1B guidelines) or 40–60°C and analyze by TLC .

Advanced: What strategies identify metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Models: Use liver microsomes or hepatocytes with NADPH cofactors. Quench reactions with acetonitrile and analyze metabolites via LC-MS/MS.
  • Isotopic Labeling: Synthesize ¹⁴C-labeled analogs to track metabolic cleavage sites (e.g., oxadiazole ring opening) .

Advanced: How to address discrepancies between in vitro and in vivo biological data?

Methodological Answer:

  • Bioavailability Testing: Measure plasma concentrations post-administration (rodent models) to assess absorption issues.
  • Metabolite Profiling: Identify active metabolites that may contribute to in vivo efficacy. For example, observed enhanced anticonvulsant activity due to metabolite formation.
  • Dose Optimization: Adjust dosing regimens based on pharmacokinetic parameters (AUC, Cₘₐₓ) .

Advanced: Design SAR studies for optimizing trifluoromethyl and benzodioxole substituents.

Methodological Answer:

  • Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on benzodioxole. Replace trifluoromethyl with -CF₂H or -CHF₂ .
  • Pharmacophore Mapping: Use CoMFA or CoMSIA to correlate substituent electronic properties with activity. highlights trifluoromethoxy-phenyl analogs for SAR insights.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.